molecular formula C10H14N2 B5724241 4-(1-pyrrolidinylmethyl)pyridine

4-(1-pyrrolidinylmethyl)pyridine

Cat. No. B5724241
M. Wt: 162.23 g/mol
InChI Key: HFPXKSASPJFSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-pyrrolidinylmethyl)pyridine, also known as nornicotine, is a naturally occurring alkaloid found in tobacco plants. It is structurally similar to nicotine and has been the subject of scientific research due to its potential therapeutic properties. In

Scientific Research Applications

Functionalization of Pyridines

Pyridines, including derivatives like 4-(1-pyrrolidinylmethyl)pyridine, are extensively used across chemical sciences, notably in pharmaceuticals, ligands for metal complexes, and battery technologies. A key strategy in their utility involves the direct functionalization of pyridine C–H bonds. Heterocyclic phosphonium salts derived from pyridines, including 4-(1-pyrrolidinylmethyl)pyridine, facilitate multiple bond-forming processes to create diverse pyridine derivatives, useful in various pharmaceutical applications (Dolewski, Hilton, & McNally, 2017).

Catalyst Systems in Alcohol Oxidation

4-(1-pyrrolidinylmethyl)pyridine-based catalyst systems, such as Pd(OAc)(2)/pyridine, have been efficient in the oxidation of alcohols using molecular oxygen. This process involves a delicate balance where pyridine promotes the oxidation of palladium(0) but inhibits the oxidation of alcohol by palladium(II), offering insights into the development of more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).

Polymer Applications

New diamine containing a pyridine heterocyclic group, similar to 4-(1-pyrrolidinylmethyl)pyridine, has been used to create poly(pyridine−imide) with significant thermal stability and high dielectric constant. Such polymers exhibit flexibility and toughness, with potential applications in fields requiring materials with these properties (Liaw, Wang, & Chang, 2007).

Sensing Applications

In the realm of sensing technologies, poly(4-vinyl pyridine) swollen in liquid pyridine, similar to 4-(1-pyrrolidinylmethyl)pyridine, has shown sensitivity to a range of wavelengths, from ultraviolet to infrared. Such materials, especially when modified with other compounds, have shown potential in applications like organic photovoltaic cells and as thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

Ligand Synthesis

4-(1-pyrrolidinylmethyl)pyridine derivatives have been explored for the synthesis of novel ligands. These ligands, due to their unique structures, have found applications in various fields including coordination chemistry and catalysis. For example, the synthesis of 4-functionalized terdendate pyridine-based ligands shows the versatility of these compounds in forming complex structures (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXKSASPJFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-ylmethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-pyrrolidinylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(1-pyrrolidinylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(1-pyrrolidinylmethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(1-pyrrolidinylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(1-pyrrolidinylmethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(1-pyrrolidinylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.